2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)-
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Overview
Description
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a hydroxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- can be achieved through several methods. One common approach involves the condensation of aromatic α-diketones with acetone derivatives in the presence of a base such as sodium hydroxide in methanol. This method typically involves refluxing the reaction mixture and isolating the product by precipitation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect enzyme activity and protein function, making this compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the hydroxy and phenyl groups.
4-Hydroxy-2-cyclopentenone: Similar structure but lacks the phenyl group.
2-Cyclopenten-1-one, 2-hydroxy-: Similar structure but with the hydroxy group at a different position
Uniqueness
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
680620-51-3 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4S)-4-hydroxy-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h1-6,9,12H,7H2/t9-/m1/s1 |
InChI Key |
GSEZSEIIGWHTQM-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](C=C(C1=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1C(C=C(C1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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